molecular formula C17H24N2O5 B2841527 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide CAS No. 1396881-73-4

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide

Cat. No.: B2841527
CAS No.: 1396881-73-4
M. Wt: 336.388
InChI Key: QKILXFVGYQTOAS-UHFFFAOYSA-N
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Description

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide” is a chemical compound . It has been mentioned in the context of various studies, including those related to anticonvulsant activities .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, one study synthesized a compound that displayed remarkable anticonvulsant activities . Another study prepared noble ligands via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as single crystal X-ray diffraction method (SCXRDM) . The title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, one study involved the synthesis of a compound that displayed remarkable anticonvulsant activities, and the NaV1.1 channel inhibition was involved in the mechanism of action of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, one study characterized the derivatives using different spectroscopic techniques, such as 1 H-NMR, 13 C-NMR, FTIR, and UV-Vis spectroscopy .

Scientific Research Applications

Herbicidal Activity of Benzamides

One study discusses "Dimethylpropynylbenzamides: A New Group of Herbicides," highlighting N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide as a representative of benzamides with herbicidal activity against annual and perennial grasses. This suggests potential agricultural applications for similar compounds in controlling unwanted vegetation in crops, forage legumes, and certain turf grasses (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Pharmacological Research

Another study, "Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption in a Model of Binge Eating in Female Rats," explores the effects of various compounds on binge eating behaviors, indicating a significant role of orexin-1 receptor mechanisms. This points to the importance of studying receptor interactions for compounds like N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide, as it may offer insights into novel treatments for eating disorders (L. Piccoli et al., 2012).

Chemical Synthesis and Applications

Research on "Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides" by Ying Chen et al. (2023) details a more efficient ligand for copper-catalyzed coupling reactions, which is relevant to the synthesis of complex organic compounds. This demonstrates the continuous development in the field of synthetic organic chemistry, potentially applicable to the synthesis and modification of compounds like N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide (Ying Chen, Sailuo Li, Lanting Xu, D. Ma, 2023).

Mechanism of Action

The mechanism of action of similar compounds has been explored in several studies . For instance, one study found that the NaV1.1 channel inhibition was involved in the mechanism of action of a synthesized compound .

Safety and Hazards

The safety and hazards associated with similar compounds have been discussed . For instance, one study used the compounds for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach .

Future Directions

The future directions for the research on similar compounds could involve further structural modification to enhance their activities . For example, one study designed a series of compounds by replacing the amide moiety of the lead compound with retro-amide moiety .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-(3-hydroxy-4,4-dimethylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)14(20)6-7-18-15(21)16(22)19-9-11-4-5-12-13(8-11)24-10-23-12/h4-5,8,14,20H,6-7,9-10H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKILXFVGYQTOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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